rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans
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Overview
Description
rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorine atom attached to a piperidine ring, and tert-butyl and methyl ester groups
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, often starting from amino acids or other nitrogen-containing precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The tert-butyl and methyl ester groups are introduced through esterification reactions, typically using tert-butyl alcohol and methanol in the presence of acid catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory conditions.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans can be compared with other similar compounds, such as:
1-O-tert-butyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: This compound lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
1-O-tert-butyl 2-O-methyl (2S,5R)-5-chloropiperidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine alters the compound’s electronic properties and interaction with molecular targets.
The uniqueness of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTQOXJWWVFRMI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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